molecular formula C17H20N4O B3008420 7-[1-(4-Tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 477865-21-7

7-[1-(4-Tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B3008420
CAS No.: 477865-21-7
M. Wt: 296.374
InChI Key: UIVGPGSWACZQDC-UHFFFAOYSA-N
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Description

7-[1-(4-Tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine is a nitrogen-containing heterocyclic compound with the molecular formula C₁₇H₂₁N₅O and a molecular weight of 311.39 g/mol (CAS: 477865-05-7) . This derivative belongs to the 1,2,4-triazolo[1,5-a]pyrimidine class, a scaffold renowned for its diverse bioactivities, including herbicidal, anticancer, and antimicrobial properties . Its synthesis typically involves alkylation or cyclization reactions, as seen in analogous triazolopyrimidine derivatives .

Properties

IUPAC Name

7-[1-(4-tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c1-12(15-9-10-18-16-19-11-20-21(15)16)22-14-7-5-13(6-8-14)17(2,3)4/h5-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIVGPGSWACZQDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC2=NC=NN12)OC3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[1-(4-Tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the reaction of 4-tert-butylphenol with ethyl bromoacetate to form an intermediate, which is then reacted with 1,2,4-triazolo[1,5-a]pyrimidine under basic conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases like potassium carbonate (K2CO3) or sodium hydride (NaH).

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This may include the use of automated reactors and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-[1-(4-Tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy or triazolo ring positions using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: H2 gas with Pd/C catalyst under atmospheric or elevated pressure.

    Substitution: NaOMe or NaOEt in solvents like methanol or ethanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of reduced triazolopyrimidine derivatives.

    Substitution: Formation of substituted triazolopyrimidine derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Potential therapeutic agent due to its biological activities.

    Industry: Possible use in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-[1-(4-Tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound may inhibit the activity of certain enzymes or receptors, leading to its biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to interfere with microbial cell wall synthesis or protein function.

Comparison with Similar Compounds

Key Observations:

  • Substituent Bulk and Lipophilicity: The 4-tert-butylphenoxyethyl group in the target compound enhances metabolic stability and target binding compared to smaller substituents like 2-fluorophenyl .
  • Bioactivity Modulation: Herbicidal Activity: Derivatives with alkoxy or aryloxy groups (e.g., 4-tert-butylphenoxyethyl) inhibit acetolactate synthase (ALS), a mode shared with sulfonylurea herbicides . Anticancer Activity: Aryl substituents (e.g., 4-chlorophenyl in Compound 19) correlate with microtubule destabilization and antiproliferative effects . Anticonvulsant Potential: Alkoxy chains (e.g., propoxy in 6a) improve blood-brain barrier penetration .

Critical Insights:

  • The 4-tert-butylphenoxyethyl group confers potent herbicidal activity but may reduce solubility, limiting therapeutic applications.
  • Antiproliferative activity is maximized with electron-withdrawing groups (e.g., 4-chlorophenyl), while alkoxy chains favor CNS-targeted applications .

Biological Activity

Overview

7-[1-(4-Tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine is a synthetic compound that belongs to the class of triazolopyrimidines. Its molecular formula is C17H20N4OC_{17}H_{20}N_{4}O, and it has garnered attention for its diverse biological activities, particularly in the context of cell cycle regulation and potential antiviral effects.

The primary mechanism of action for this compound involves the inhibition of Cyclin-Dependent Kinase 2 (CDK2) . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest. The compound's interactions primarily affect cellular signaling pathways, gene expression, and cellular metabolism, which are crucial for maintaining normal cell function.

Biochemical Pathways

  • Target: CDK2
  • Effect: Inhibition leads to cell cycle arrest
  • Pathways Affected: Cell cycle regulation, apoptosis induction

Antiviral Activity

Recent studies have indicated that derivatives of triazolopyrimidine compounds exhibit antiviral properties. For instance, modifications to the triazolo[1,5-a]pyrimidine core have shown promise in disrupting protein-protein interactions critical for viral replication. One study highlighted the synthesis of compounds targeting the PA-PB1 interface of influenza A virus polymerase, demonstrating significant antiviral activity with low cytotoxicity (EC50 values ranging from 7 to 25 μM) .

CompoundEC50 (μM)IC50 (μM)Cytotoxicity (CC50 μM)
Compound 31228>250
Compound 45-1428>250
Ribavirin (control)--10

Anticonvulsant Activity

Another area of interest is the anticonvulsant activity exhibited by related compounds. A series of 7-alkoxy-[1,2,4]triazolo[1,5-a]pyrimidine derivatives were synthesized and tested in animal models using maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. Many compounds demonstrated significant anti-seizure effects attributed to their allosteric modulation of GABA receptors .

Structural Characteristics

The unique substitution pattern of this compound enhances its lipophilicity and potential interactions with biological membranes. This structural feature differentiates it from other triazolopyrimidine derivatives and may contribute to its biological activity.

Comparison with Similar Compounds

The following table compares the biological activities of this compound with similar compounds:

Compound NameBiological ActivityMechanism
Parent Triazolo Limited activityNon-selective
Quinazolinone Derivatives Moderate activityCDK inhibition
7-[1-(4-Tert-butylphenoxy)ethyl]-[1,2,4]triazolo High activity against CDK2 and virusesSelective CDK inhibition

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